molecular formula C7H8N4O3 B082032 3,7-Dimethyluric acid CAS No. 13087-49-5

3,7-Dimethyluric acid

Cat. No.: B082032
CAS No.: 13087-49-5
M. Wt: 196.16 g/mol
InChI Key: HMLZLHKHNBLLJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,7-Dimethyluric acid (3,7-DMU) is a purine derivative and a dimethylated uric acid . It primarily targets purines in the body . Purines are essential building blocks of DNA, RNA, and other cellular structures. They play a crucial role in energy transfer, protein synthesis, and cell division .

Mode of Action

The precise mechanism of action of 3,7-DMU remains incompletely understood . It is believed to contribute to the detoxification of dietary purines . This process involves the binding of 3,7-DMU to purines, preventing their metabolism and reducing their toxicity .

Biochemical Pathways

3,7-DMU is involved in the purine nucleotide cycle . It originates from the metabolism of methylxanthines, such as caffeine, theophylline, and theobromine . The compound is metabolized by p-450 enzymes to form 3,7-dihydroxypurine and 3,7-dimethylxanthine . These metabolites further participate in various biochemical pathways, influencing the overall purine metabolism.

Pharmacokinetics

It is known that 3,7-dmu is a primary metabolite of theobromine (tb; 3,7-dimethylxanthine) . The transformation of theobromine to 3,7-DMU has been investigated in rat liver microsomal incubations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-DMU and their impact on its bioavailability.

Result of Action

The primary result of 3,7-DMU’s action is the detoxification of dietary purines . By binding to purines and preventing their metabolism, 3,7-DMU reduces their toxicity . This can potentially help in maintaining the balance of purine levels in the body, thereby contributing to overall health.

Action Environment

The action of 3,7-DMU can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as p-450 enzymes, is crucial for the metabolism of 3,7-DMU . Additionally, the compound’s action can be affected by the concentration of dietary purines and other related compounds

Biochemical Analysis

Biochemical Properties

3,7-Dimethyluric acid participates in several biochemical reactions, primarily involving its role as a metabolite in the purine nucleotide cycle . It interacts with various enzymes, including xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. This interaction is crucial for the detoxification of purines derived from the diet . Additionally, this compound has been shown to interact with proteins involved in redox reactions, contributing to its antioxidant properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as reactive oxygen species (ROS), thereby affecting oxidative stress responses . Furthermore, this compound can alter gene expression patterns related to inflammation and immune responses, highlighting its potential role in modulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, influencing their activity. For instance, its interaction with xanthine oxidase leads to the inhibition of this enzyme, reducing the production of uric acid . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating oxidative stress and inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of purines . It is produced from the metabolism of xanthine compounds and further metabolized by enzymes such as xanthine oxidase. This compound can influence metabolic flux and metabolite levels, particularly in pathways related to purine metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, particularly in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often found in cellular compartments involved in redox reactions, such as mitochondria and peroxisomes . This localization is crucial for its role in modulating oxidative stress and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyluric acid can be synthesized through the transformation of theobromine (3,7-dimethylxanthine) in rat liver microsomal incubations . The process involves the methylation of uric acid at the N-3 and N-7 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced through chemical synthesis involving the methylation of uric acid derivatives. The reaction conditions typically require controlled environments to ensure the correct substitution at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyluric acid undergoes various chemical reactions, including oxidation and electrochemical reactions. Electrochemical oxidation of this compound gives two voltammetric oxidation peaks at a pyrolytic graphite electrode in aqueous solution .

Common Reagents and Conditions:

    Oxidation: Electrochemical oxidation using pyrolytic graphite electrodes.

    Reduction and Substitution: Specific conditions for reduction and substitution reactions are less documented but would typically involve standard reagents used in purine chemistry.

Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives, which can be analyzed using voltammetric techniques .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern at the N-3 and N-7 positions, which distinguishes it from other methylxanthines. This unique structure influences its chemical behavior and metabolic pathways, making it a valuable compound for studying the metabolism of purines and methylxanthines .

Properties

IUPAC Name

3,7-dimethyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156769
Record name 3,7-Dimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13087-49-5
Record name 3,7-Dimethyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIMETHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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